molecular formula C17H19N5OS B11245250 N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11245250
M. Wt: 341.4 g/mol
InChI Key: BHGAVWVHXRJQDX-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a dimethylphenyl group, a pyrrole ring, and a triazole ring connected via a sulfanyl bridge to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with methyl iodide.

    Pyrrole Ring Introduction: The pyrrole ring is introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Coupling Reactions: The triazole and pyrrole intermediates are then coupled using a sulfanyl bridge, often facilitated by thiolating agents such as thiourea.

    Final Acetamide Formation: The final step involves the acylation of the coupled intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Hydrogenated Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the triazole and pyrrole rings suggests possible antimicrobial, antifungal, or anticancer activities. Studies may focus on its interaction with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its stability and reactivity profile make it suitable for various applications requiring robust chemical performance.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The triazole ring, for example, is known to bind to metal ions in enzyme active sites, potentially disrupting enzymatic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the dimethylphenyl group, pyrrole ring, and triazole ring connected via a sulfanyl bridge to an acetamide moiety distinguishes N-(2,5-dimethylphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide from other similar compounds. This structure imparts specific chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS/c1-12-6-7-13(2)15(10-12)18-16(23)11-24-17-20-19-14(3)22(17)21-8-4-5-9-21/h4-10H,11H2,1-3H3,(H,18,23)

InChI Key

BHGAVWVHXRJQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C

Origin of Product

United States

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